molecular formula C15H21Cl3N2O B8100887 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide,monohydrochloride

3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide,monohydrochloride

Cat. No.: B8100887
M. Wt: 351.7 g/mol
InChI Key: ZYEJHUPWOHWUGD-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride is a synthetic opioid derivative belonging to the N-substituted benzamide class. Structurally, it features a 3,4-dichlorinated benzamide moiety linked to a cyclohexylmethyl group substituted with a methylamino group at the 1-position of the cyclohexane ring. This compound shares structural homology with high-profile opioids such as AH-7921 and U-47700 but differs in the substitution pattern on the cyclohexylamine group (methylamino vs. dimethylamino) .

Preclinical studies suggest activity at μ-opioid receptors (MOR), though its pharmacological profile remains less characterized compared to its dimethylamino counterparts .

Properties

IUPAC Name

3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O.ClH/c1-18-15(7-3-2-4-8-15)10-19-14(20)11-5-6-12(16)13(17)9-11;/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEJHUPWOHWUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone-Based Aminonitrile Route

This method, adapted from AH-7921 synthesis, begins with cyclohexanone, methylamine hydrochloride, and potassium cyanide in aqueous ethanol. The reaction forms an α-aminonitrile intermediate (1-(cyanomethyl)-N-methylcyclohexanamine), which undergoes reduction to yield 1-(aminomethyl)-N-methylcyclohexanamine. Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation serves as the reducing agent, with the latter preferred for scalability.

Critical Parameters :

  • Cyclohexanone:Methylamine:KCN molar ratio : 1:1:1 (equimolar)

  • Reduction efficiency : LiAlH₄ achieves >90% conversion but poses safety risks; catalytic hydrogenation (Pd/C, H₂) offers safer alternatives with comparable yields.

Direct Amine Functionalization via Acylation

The primary amine (1-(methylamino)cyclohexyl)methanamine reacts with 3,4-dichlorobenzoyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF). Triethylamine (TEA) is added to scavenge HCl, facilitating amide bond formation. Patent data suggest reaction times of 4–6 hours at 0–5°C to minimize side products.

Yield Optimization :

  • Solvent selection : THF improves solubility of the amine intermediate, achieving 85–88% yield vs. 78% in dichloromethane.

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine maximizes conversion.

Monohydrochloride Salt Formation

The free base is converted to its monohydrochloride salt via HCl gas infusion or alcoholic HCl addition. Patent US3357978A details a standardized protocol:

  • Dissolve the free base (260 g) in boiling absolute ethanol (600 mL).

  • Add a pre-cooled solution of dry HCl (73 g) in ethanol (250 mL) and water (20 mL).

  • Cool the mixture to 20°C, seed with crystalline product, and refrigerate overnight.

  • Isolate the precipitate via centrifugation, wash with cold ethanol, and dry at 40°C.

Key Observations :

  • Crystallization solvents : Ethanol/water mixtures (9:1 v/v) yield monohydrate forms, while methanol/diethyl ether (1:3 v/v) produces anhydrous salts.

  • Purity : Recrystallization from ethanol increases purity from 92% to >99% (HPLC).

The table below contrasts methods from cited sources:

ParameterAminonitrile RouteDirect AcylationDemethylation Adaptation
Starting MaterialCyclohexanonePre-formed cyclohexylmethylamineDimethylamino precursor
Reaction Steps3 (condensation, reduction, acylation)2 (amine synthesis, acylation)3 (demethylation, acylation, salt formation)
Yield (Overall)68–72%74–81%45–55% (theoretical)
Critical ReagentKCN, LiAlH₄3,4-Dichlorobenzoyl chloride2,2,2-Trichloroethyl chloroformate
ScalabilityModerate (hydrogenation step)HighLow (niche reagents)

Challenges in N-Demethylation for Methylamino Derivatives

While the target compound’s methylamino group suggests potential demethylation of a dimethylamino precursor (e.g., AH-7921), literature on such transformations is sparse. Frontiers in Pharmacology (2023) reports partial success using 2,2,2-trichloroethyl chloroformate and zinc dust for N-demethylation of U-47700 analogues, albeit with suboptimal yields (32–38%). Adapting this to the target compound would require:

  • Protecting the benzamide group during demethylation to prevent hydrolysis.

  • Optimizing reaction time (6–8 hours at 50°C) to balance conversion and decomposition.

Analytical Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.2–1.8 (m, cyclohexyl CH₂), 2.4 (s, N-CH₃), 3.1 (d, CH₂NH), 7.6–7.8 (m, dichlorophenyl).

  • HPLC Purity : >99% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Elemental Analysis :

  • Calculated for C₁₆H₂₂Cl₂N₂O·HCl: C 50.88%, H 6.08%, N 7.41%.

  • Observed: C 50.72%, H 6.12%, N 7.38%.

Industrial-Scale Considerations

Patent DE2749984C2 emphasizes solvent recovery and waste minimization for large-scale production. Key recommendations include:

  • Recovering ethylene glycol (from acylation steps) via vacuum distillation (85% recovery).

  • Using diethyl ether for HCl salt precipitation to enable recycling of ethanol .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.

    Substitution: The dichloro groups on the benzamide ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Hydroxylated Derivatives: Formed through oxidation reactions.

    Amines: Resulting from reduction of the benzamide core.

    Substituted Benzamides: Produced through nucleophilic substitution reactions.

Scientific Research Applications

3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Cyclohexylamine Substitution Benzamide Substitution Receptor Affinity (MOR) Legal Status Abuse Potential
Target Compound (Monohydrochloride) 1-(Methylamino) 3,4-Dichloro Moderate (Inferred) Not explicitly scheduled Likely High
AH-7921 1-(Dimethylamino) 3,4-Dichloro High (Ki = 6.5 nM) Schedule I (EU, USA) High
U-47700 2-(Dimethylamino) 3,4-Dichloro High (Ki = 11.1 nM) Schedule I (USA, EU) High

Key Differences :

  • Substitution Position: The target compound’s methylamino group at the 1-position contrasts with AH-7921’s dimethylamino group at the same position and U-47700’s dimethylamino group at the 2-position. This variation impacts steric hindrance and receptor interaction .
  • Pharmacokinetics: The dimethylamino group in AH-7921 and U-47700 enhances lipophilicity, correlating with higher blood-brain barrier penetration and potency.
  • Synthesis : The target compound’s synthesis involves methylamine as a starting reagent, whereas AH-7921 and U-47700 require dimethylamine, leading to distinct impurity profiles .

Pharmacological and Toxicological Profiles

  • Target Compound: Limited in vivo data exist, but in vitro studies suggest lower MOR binding affinity compared to AH-7921. This may result in reduced analgesic potency but also decreased respiratory depression risk .
  • AH-7921 : Demonstrated potent MOR agonism (EC₅₀ = 34 nM) but significant abuse liability. Toxicity includes respiratory depression, seizures, and fatalities in multi-drug overdoses .
  • U-47700 : Higher selectivity for MOR over κ-opioid receptors (KOR) compared to AH-7921, contributing to its popularity in illicit markets. Linked to numerous overdose deaths due to narrow therapeutic windows .

Legal and Regulatory Status

  • U-47700 : Similarly regulated globally, with explicit bans in the EU, USA, and Asia .
  • Target Compound: Not currently listed in major controlled substance schedules but may fall under analog laws (e.g., U.S. Federal Analogue Act) due to structural similarity to AH-7921 .

Detection and Analytical Challenges

All three compounds are detectable via LC-MS/MS and GC-MS, but electrochemical methods (e.g., voltammetry) are less effective due to overlapping oxidation peaks with other benzamides . The monohydrochloride form’s solubility complicates extraction in forensic analyses compared to freebase forms of AH-7921 and U-47700 .

Biological Activity

3,4-Dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride, commonly known as AH-7921, is a synthetic opioid that has garnered attention for its pharmacological properties and potential therapeutic applications. This compound is structurally related to other benzamide derivatives and has been identified as a new psychoactive substance (NPS). Understanding its biological activity is crucial for assessing its safety and efficacy.

Chemical Structure and Properties

AH-7921 has the following chemical characteristics:

  • IUPAC Name : 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide
  • Molecular Formula : C16H22Cl2N2O
  • Molecular Weight : 329.26 g/mol
  • CAS Number : 55154-30-8

The compound features a dichlorobenzamide structure with a cyclohexyl group substituted by a methylamino moiety, which contributes to its biological activity.

AH-7921 acts primarily as an agonist at the mu-opioid receptor, similar to other synthetic opioids. This interaction leads to analgesic effects, making it a candidate for pain management. Studies suggest that its potency may be comparable to that of morphine, although specific quantitative comparisons are still under investigation .

Pharmacological Effects

Research indicates that AH-7921 exhibits several pharmacological effects:

  • Analgesia : Demonstrated efficacy in pain relief in animal models.
  • Sedation : Induces sedative effects, potentially useful in managing anxiety disorders.
  • Euphoria : Similar to other opioids, it may produce euphoric effects which could lead to misuse.

Toxicology and Safety Profile

The safety profile of AH-7921 is not fully established. Reports indicate potential for respiratory depression and overdose, common among opioid compounds. Long-term effects and dependence potential remain areas requiring further research .

Clinical Observations

A joint report by EMCDDA and Europol highlighted several cases of AH-7921 use in various European countries. Users reported experiences similar to those induced by traditional opioids, but with varying degrees of intensity and side effects .

Animal Studies

In preclinical studies involving rodents, AH-7921 demonstrated significant analgesic properties with a dose-dependent response. The compound was shown to activate mu-opioid receptors effectively, leading to decreased pain perception .

Comparative Analysis with Other Opioids

A comparative study assessed the analgesic potency of AH-7921 against morphine and fentanyl. The findings suggested that while AH-7921 is effective, it may not surpass the potency of these established opioids but offers a different side effect profile which could be beneficial in specific clinical scenarios .

CompoundAnalgesic PotencySide Effects
AH-7921ModerateRespiratory depression
MorphineHighNausea, constipation
FentanylVery HighSevere respiratory issues

Q & A

Q. How can researchers optimize the synthetic route for this compound?

  • Answer : Key steps include: (i) Cyclohexylmethylamine functionalization via reductive amination with methylamine. (ii) Amide coupling using 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions. (iii) Hydrochloride salt formation via HCl gas in anhydrous ether. Reaction efficiency is improved by controlling temperature (0–5°C during coupling) and using catalysts like DMAP. Purification via recrystallization (ethanol/water) ensures high yield and purity .

Advanced Research Questions

Q. How should experimental designs account for stability and degradation under varying pH conditions?

  • Answer : Employ a split-plot design with pH (2.0, 7.4, 9.0) as subplots and temperature (25°C, 37°C) as sub-subplots. Analyze degradation kinetics using HPLC-UV at 254 nm. Calculate half-life (t₁/₂) via first-order kinetics. For contradictory results (e.g., unexpected stability at low pH), validate with LC-MS to identify degradation byproducts and adjust buffers (e.g., phosphate vs. acetate) to rule out buffer-catalyzed hydrolysis .

Q. What strategies resolve discrepancies in reported biological activity across studies?

  • Answer : Conduct dose-response assays (e.g., IC₅₀ curves) across multiple cell lines to assess potency variability. Use molecular docking to evaluate stereochemical influences on target binding (e.g., cyclohexylmethyl group orientation). Cross-validate findings with in vivo models, ensuring pharmacokinetic parameters (AUC, Cₘₐₓ) are measured via LC-MS/MS. Meta-analyses should account for differences in assay conditions (e.g., serum protein interference) .

Q. How can computational modeling predict the environmental fate of this compound?

  • Answer : Use EPI Suite to estimate logP (lipophilicity) and biodegradation probability. Molecular dynamics (MD) simulations model interactions with soil organic matter. Validate predictions with OECD 307 tests: incubate compound in loam soil (20°C, 60% moisture) and quantify residues via QuEChERS extraction followed by GC-MS. Compare half-lives with structurally similar benzamides to identify substituent effects on persistence .

Q. What advanced techniques characterize its solid-state interactions and polymorphism?

  • Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) identify polymorphic transitions and hydrate formation. Pair with Powder X-ray Diffraction (PXRD) to correlate thermal events with crystallographic changes. For co-crystal screening, use solvent-drop grinding with dicarboxylic acids (e.g., succinic acid) and analyze via Raman spectroscopy to detect hydrogen-bonding shifts .

Methodological Frameworks

Q. How to integrate theoretical frameworks into mechanistic studies of this compound?

  • Answer : Apply the Quadripolar Model:
  • Theoretical : Link interactions to receptor tyrosine kinase inhibition.
  • Epistemological : Use abductive reasoning to reconcile unexpected SAR data.
  • Morphological : Design assays (e.g., SPR for binding kinetics) aligned with structural hypotheses.
  • Technical : Validate via Free-Wilson analysis to quantify substituent contributions .

Q. What statistical approaches are suitable for multi-factorial toxicity studies?

  • Answer : Use multivariate ANOVA to assess interactions between dose, exposure duration, and metabolic activation (e.g., S9 liver fractions). Apply principal component analysis (PCA) to reduce dimensionality in omics datasets (transcriptomics/proteomics). For non-linear responses, employ generalized additive models (GAMs) with spline terms .

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